REACTION_CXSMILES
|
[CH3:1]C(C)[O-].[Na+].[Na].[Cl:7][C:8]1[CH:9]=[C:10]([CH2:22][C:23]#[N:24])[NH:11][C:12]=1[C:13](=[O:21])[C:14]1[CH:19]=[CH:18][C:17]([Cl:20])=[CH:16][CH:15]=1.S(OC)(OC)(=O)=O>C(O)(C)C>[Cl:7][C:8]1[CH:9]=[C:10]([CH2:22][C:23]#[N:24])[N:11]([CH3:1])[C:12]=1[C:13](=[O:21])[C:14]1[CH:15]=[CH:16][C:17]([Cl:20])=[CH:18][CH:19]=1 |f:0.1,^1:5|
|
Name
|
sodium isopropoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC([O-])C.[Na+]
|
Name
|
|
Quantity
|
0.03 mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
0.025 mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(NC1C(C1=CC=C(C=C1)Cl)=O)CC#N
|
Name
|
|
Quantity
|
0.03 mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)OC
|
Name
|
ice water
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the whole is refluxed for a half-hour
|
Type
|
FILTRATION
|
Details
|
Filtration of the resulting mixture
|
Type
|
CUSTOM
|
Details
|
yields a grey solid, which
|
Type
|
WASH
|
Details
|
is washed well with water
|
Type
|
CUSTOM
|
Details
|
is then chromatographed with benzene on alumina
|
Type
|
CUSTOM
|
Details
|
The chromatographed material is finally recrystallized from isopropanol
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(N(C1C(C1=CC=C(C=C1)Cl)=O)C)CC#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |